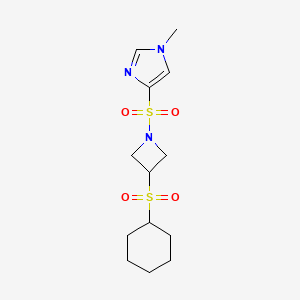

4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

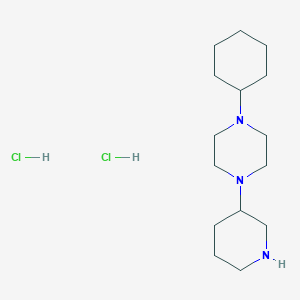

4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C13H21N3O4S2 and its molecular weight is 347.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

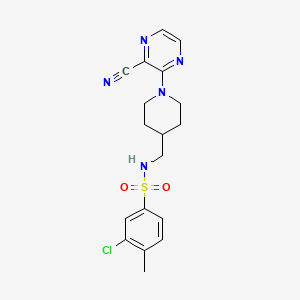

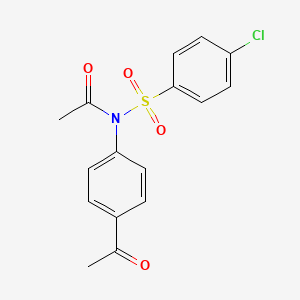

Synthesis and Antimicrobial Properties : A study by Darwish et al. (2014) discussed the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing promise as antimicrobial agents. These compounds were found to exhibit antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

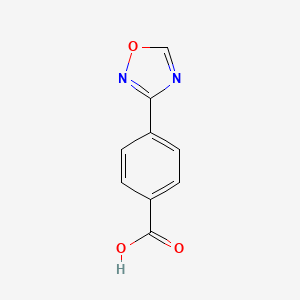

Antibacterial Activity in Agriculture : Li et al. (2015) researched sulfone derivatives containing 1,3,4-oxadiazole moieties, which demonstrated good antibacterial activities against rice bacterial leaf blight. This study highlights the potential agricultural applications of these compounds in protecting crops from bacterial diseases (Li, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Catalysis and Synthesis

Organocatalysis : Chakraborty Ghosal et al. (2016) explored the use of an imidazole-based zwitterionic salt as an efficient organocatalyst for the regioselective ring-opening of aziridines. This study shows the compound's role in facilitating various chemical reactions, which can be crucial in organic synthesis (Chakraborty Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).

Efficient Diazotransfer Reagent : Goddard-Borger and Stick (2007) reported on the design and synthesis of imidazole-1-sulfonyl azide hydrochloride, an effective diazotransfer reagent. It stands out due to its ease of preparation, shelf-stability, and cost-effectiveness, making it a valuable tool in organic synthesis (Goddard-Borger & Stick, 2007).

Antitumor Applications

Synthesis of Antitumor Compounds : Veinberg et al. (2004) synthesized 6-alkylidenepenicillanate sulfoxides and sulfones, including derivatives of azetidinones, which showed potent cytotoxic properties against tumor cells. This indicates their potential use in developing anticancer therapies (Veinberg, Shestakova, Vorona, Kanepe, & Lukevics, 2004).

Cytotoxic 4-Sulfonylazetidinones : Another study by Veinberg et al. (2004) focused on the synthesis of 4-sulfonylazetidinones and their derivatives. These compounds displayed anticancer effects against various cancer cell cultures, underscoring their potential in cancer research (Veinberg, Vorona, Musel, Bokaldere, Shestakova, Kanepe, & Lukevics, 2004).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with enzymes such as acid maltase (also known as alpha-1,4-glucosidase) and 3 beta-hydroxysteroid dehydrogenase/delta 5->4-isomerase type 1 .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution .

Biochemical Pathways

Given its potential interaction with enzymes such as acid maltase and 3 beta-hydroxysteroid dehydrogenase, it may influence carbohydrate metabolism and steroid hormone synthesis .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, are described as “very soluble” and “low”, respectively .

Result of Action

Given its potential interaction with enzymes involved in carbohydrate metabolism and steroid hormone synthesis, it may influence these processes at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

4-(3-cyclohexylsulfonylazetidin-1-yl)sulfonyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S2/c1-15-9-13(14-10-15)22(19,20)16-7-12(8-16)21(17,18)11-5-3-2-4-6-11/h9-12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDKNLZZCPDIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)

![2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2930668.png)

![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2930685.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)